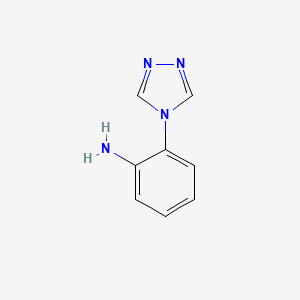

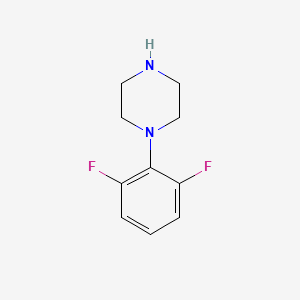

1-(2,6-Difluorophenyl)piperazine

Overview

Description

1-(2,6-Difluorophenyl)piperazine is an organic compound with the molecular formula C10H12F2N2 and a molecular mass of 198.21 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: FC1=C(C(F)=CC=C1)N2CCNCC2 . This notation provides a way to describe the structure of chemical molecules using short ASCII strings.Scientific Research Applications

Synthesis and Characterization

- Synthesis Processes : Research into 1-(2,6-Difluorophenyl)piperazine focuses on its synthesis as a pharmaceutical intermediate. It can be synthesized from 2,6-dichloro-nitrobenzene and piperazine through processes like alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. These methods yield a total of 48.2% to 53.3% of the final product, with structural confirmation achieved through IR and 1H-NMR techniques (Quan, 2006) (Li Ning-wei, 2006).

Biological Activities and Applications

Antimicrobial and Antifungal Properties : Piperazine derivatives demonstrate potential in antimicrobial and antifungal applications. A study involving N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives exhibited significant biological activities against bacterial, fungal, and anthelmintic cultures. These compounds' binding patterns to target proteins were similar to standards, indicating a good correlation with in vitro data for active compounds (Khan et al., 2019).

Anticancer Properties : Piperazine derivatives also show promise in cancer research. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety have been synthesized and tested for their anticancer activities against breast cancer cells, demonstrating promising antiproliferative effects comparable to cisplatin (Yurttaş et al., 2014).

Antioxidant Activities : Some piperazine derivatives, such as 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, have shown significant antioxidant activities, which could have therapeutic implications (Mallesha & Mohana, 2011).

Chemical Diversity and Therapeutic Potential

- Diversity in Drug Design : The piperazine moiety is significant in the rational design of drugs andis found in many well-known drugs with varied therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral agents. Slight modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. This highlights the flexibility of piperazine as a building block for discovering drug-like elements (Rathi et al., 2016).

- Central Pharmacological Activity : Many piperazine derivatives exhibit central pharmacological activity, primarily involving the activation of the monoamine pathway. This makes them subjects of research for various central therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1-(2,6-Difluorophenyl)piperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .

Mode of Action

It is likely that the compound interacts with the pyruvate kinase pkm, potentially altering its activity and thus influencing the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by this compound is glycolysis . As the compound interacts with Pyruvate kinase PKM, it may influence the final step of glycolysis, potentially affecting the production of ATP and pyruvate . The downstream effects of this interaction could have significant implications for cellular energy production and other processes dependent on the products of glycolysis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its interaction with Pyruvate kinase PKM, it is plausible that the compound could influence cellular energy production and other processes dependent on the products of glycolysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and specific conditions within the body (such as temperature and the presence of certain enzymes) .

Safety and Hazards

While specific safety and hazard information for 1-(2,6-Difluorophenyl)piperazine is not available, related compounds such as 1-(2,4-Difluorophenyl)piperazine are known to cause severe skin burns and eye damage, and may cause respiratory irritation. They are harmful if swallowed or in contact with skin .

properties

IUPAC Name |

1-(2,6-difluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTWDUFMPFRGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301214 | |

| Record name | 1-(2,6-Difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255893-56-2 | |

| Record name | 1-(2,6-Difluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255893-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

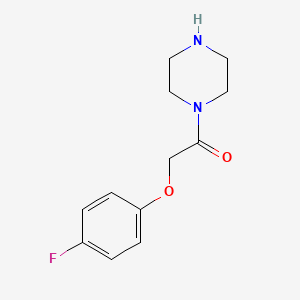

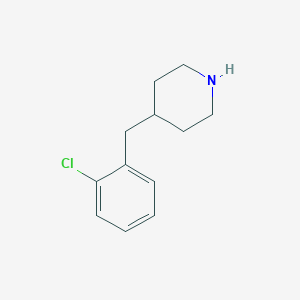

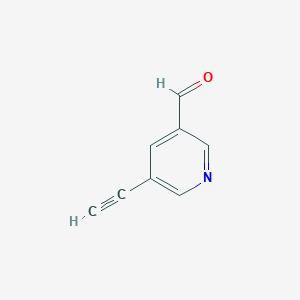

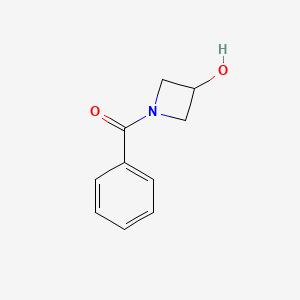

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane](/img/structure/B3381538.png)

![2-[3-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B3381561.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)